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Compound Name: 1-(2,5-Difluorobenzyl)piperazine

Cat. No.: B062932

Abstract

This document provides a comprehensive technical overview of the research chemical 1-(2,5-
Difluorobenzyl)piperazine. While direct pharmacological and pharmacokinetic data for this
specific molecule are limited in published literature, this guide synthesizes available
physicochemical information and provides inferred biological context based on structurally
related benzylpiperazine analogues. It includes detailed experimental protocols for synthesis
and in vitro analysis, structured data tables, and visualizations of key processes to support
researchers and drug development professionals in their investigation of this compound and its
derivatives.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural
basis for a wide range of therapeutic agents targeting the central nervous system (CNS),
among other areas.[1] The benzylpiperazine (BZP) scaffold, in particular, is known for its
interaction with monoamine neurotransmitter systems.[2] Compounds in this class, such as
BZP itself, often act as stimulants by promoting the release and inhibiting the reuptake of
dopamine, norepinephrine, and serotonin.[3][4]

1-(2,5-Difluorobenzyl)piperazine is a halogenated analogue of BZP. The introduction of
fluorine atoms to the benzyl ring is a common strategy in drug design to modulate
physicochemical properties such as lipophilicity and metabolic stability, which can in turn
influence pharmacokinetic profiles and receptor binding affinities. While this specific compound
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is not extensively characterized in public research, its structural similarity to known
psychoactive piperazines and ligands for sigma receptors suggests it may possess significant
biological activity.[5] This guide aims to provide the foundational information necessary to
facilitate further research into its potential as a pharmacological tool or therapeutic lead.

Physicochemical Properties

The fundamental physicochemical properties of 1-(2,5-Difluorobenzyl)piperazine are
summarized below. This data is essential for its proper handling, storage, and use in
experimental settings.

Property Value Reference(s)
CAS Number 179334-18-0 [6]
Molecular Formula C11H14F2N:2 [6]
Molecular Weight 212.24 g/mol [6]
Not specified; likely an oil or
Appearance ] )
low-melting solid
Boiling Point 80-82 °C at 0.04 mmHg [6]
Density 1.170 g/mL at 25 °C [6]
Refractive Index (n20/D) 1.517 [6]
] > 110 °C (> 230 °F) - closed
Flash Point [6]
cup
SMILES Fclcec(F)c(CN2CCNCC2)cl [6]
VTKXPESKKMTHJP-
InChl Key [6]

UHFFFAOYSA-N

Synthesis and Analysis

The synthesis of monosubstituted piperazines is a well-established chemical transformation. A
general and efficient method involves the direct N-alkylation of piperazine with a suitable benzyl
halide.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8291485/
https://www.benchchem.com/product/b062932?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/aldrich/657859
https://www.sigmaaldrich.com/US/en/product/aldrich/657859
https://www.sigmaaldrich.com/US/en/product/aldrich/657859
https://www.sigmaaldrich.com/US/en/product/aldrich/657859
https://www.sigmaaldrich.com/US/en/product/aldrich/657859
https://www.sigmaaldrich.com/US/en/product/aldrich/657859
https://www.sigmaaldrich.com/US/en/product/aldrich/657859
https://www.sigmaaldrich.com/US/en/product/aldrich/657859
https://www.sigmaaldrich.com/US/en/product/aldrich/657859
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Synthesis of 1-(2,5-
Difluorobenzyl)piperazine

This protocol is adapted from established methods for the synthesis of similar benzylpiperazine
derivatives.[7][8]

Materials:

Piperazine (or Piperazine hexahydrate)

e 2,5-Difluorobenzyl chloride (or bromide)

o Triethylamine (EtsN) or Potassium Carbonate (K2COs) as base

¢ Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

e Sodium sulfate (Na2S0a4), anhydrous

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

» Brine (saturated NaCl solution)

 Silica gel for column chromatography

» Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (a significant
excess, e.g., 5-10 equivalents) in anhydrous DCM or THF.

Add the base (e.g., Triethylamine, 1.2 equivalents relative to the benzyl halide).

Cool the mixture to O °C in an ice bath.

Add 2,5-Difluorobenzyl chloride (1.0 equivalent) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir overnight (monitor by TLC).
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e Upon completion, quench the reaction with water or saturated NaHCOs solution.
» Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
o Combine the organic layers, wash with brine, and dry over anhydrous NazSOa.

« Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude
product.

» Purify the crude residue by flash column chromatography on silica gel using an appropriate
solvent gradient (e.g., 0-10% Methanol in DCM or an Ethyl Acetate/Hexane gradient) to yield
pure 1-(2,5-Difluorobenzyl)piperazine.

o Characterize the final product using NMR (tH, 13C), Mass Spectrometry, and IR spectroscopy
to confirm its identity and purity.
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Fig. 1. General workflow for the synthesis and purification of 1-(2,5-
Difluorobenzyl)piperazine.

Inferred Pharmacological Profile

No direct pharmacological data for 1-(2,5-Difluorobenzyl)piperazine has been identified. The
following sections are based on the known activities of the benzylpiperazine scaffold.

Postulated Mechanism of Action

Benzylpiperazine derivatives are primarily known to interact with monoamine transporters,
specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin
transporter (SERT).[3] They can act as reuptake inhibitors and/or releasing agents, leading to
increased synaptic concentrations of these neurotransmitters. Additionally, the piperazine
moiety is a common pharmacophore in ligands for sigma-1 (01) and sigma-2 (o2) receptors,
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which are intracellular chaperone proteins involved in cellular signaling and stress responses.

[5]1°]

Given its structure, 1-(2,5-Difluorobenzyl)piperazine is hypothesized to be an inhibitor of
monoamine transporters and/or a ligand for sigma receptors. The difluoro substitution on the
benzyl ring may confer selectivity for specific transporters or receptor subtypes.
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Fig. 2: Hypothesized mechanism of action at a monoaminergic synapse.

Comparative Receptor Binding Data

To provide context for potential research, the following table summarizes the binding affinities
(Ki, nM) of related benzylpiperazine and piperazine compounds at key CNS targets.
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DAT (Ki,

Compound
nM)

SERT (Ki,
nM)

o1 Receptor
, nM)

(Ki

o2 Receptor Reference(s

(Ki, nM)

)

Benzylpipera
zine (BZP)

~2000

~1200

[3]

TFMPP ~4000

~200

[3]

GBR 12909
(Piperazine- ~1-5
based)

~300

[10]

Compound
15
(Benzylpipera
zine

derivative)

1.6

1417

[5]

Haloperidol

(Reference)

3.0

18.2

[5]

Note: Data are from various sources and assays; direct comparison should be made with

caution.

Inferred Pharmacokinetics

The pharmacokinetic profile of 1-(2,5-Difluorobenzyl)piperazine has not been determined.

However, data from N-benzylpiperazine (BZP) can serve as a useful proxy for estimating its

likely behavior.[11]
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N-Benzylpiperazine

Inferred Properties
for 1-(2,5-

Parameter (BZP) Value (200 . . Reference(s)
Difluorobenzyl)pipe
mg oral dose) .
razine
] ) Expected to be rapidly
Tmax (Time to Peak) 75 min [4][11]
absorbed orally.
Will depend on dose
Cmax (Peak Conc.) 262 ng/mL ) o [4][11]
and bioavailability.
May be similar or
longer; fluorine
substitution can
t%2 (Elimination Half- ) ]
5.5 hours sometimes block sites  [4][11]

life)

of metabolism,
potentially increasing
the half-life.

Metabolism

Hydroxylation, N-

dealkylation

Likely metabolized by
Cytochrome P450
enzymes. Aromatic
hydroxylation, N-
dealkylation, and
piperazine ring
oxidation are probable

metabolic pathways.

Excretion

Primarily as

metabolites in urine

Expected to be
cleared mainly by the
[3]

kidneys following

extensive metabolism.

Key Experimental Methodologies
Experimental Protocol: In Vitro Radioligand Binding

Assay
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This protocol provides a general framework for determining the binding affinity of 1-(2,5-
Difluorobenzyl)piperazine at a target of interest (e.g., DAT, SERT, or 01 receptor), adapted
from published methods.[5]

Objective: To determine the inhibition constant (Ki) of the test compound by measuring its
ability to compete with a known radioligand for binding to a specific receptor or transporter.

Materials:

o Cell membranes or tissue homogenates expressing the target receptor (e.g., rat brain
homogenate).

» Radioligand specific to the target (e.g., [3H]-Pentazocine for o1 receptors, [*H]-WIN 35,428
for DAT).

e Test compound: 1-(2,5-Difluorobenzyl)piperazine, dissolved in a suitable vehicle (e.g.,
DMSO) and serially diluted.

» Non-specific binding agent (a high concentration of a known, unlabeled ligand, e.g.,
Haloperidol).

o Assay buffer (e.g., Tris-HCI).

o 96-well filter plates (e.g., GF/B filters).
 Scintillation cocktail and a liquid scintillation counter.
Procedure:

e Preparation: Prepare serial dilutions of the test compound. Prepare assay buffer, radioligand
solution, and non-specific binding agent solution.

o Assay Setup: In a 96-well plate, add in order:
o Assay buffer.

o Test compound at various concentrations (for competition curve) OR vehicle (for total
binding) OR non-specific agent (for non-specific binding).
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o Cell membrane preparation.

Initiate Binding: Add the specific radioligand to all wells to initiate the binding reaction.

Incubation: Incubate the plate for a defined period at a specific temperature (e.g., 60 minutes
at 25 °C) to allow the binding to reach equilibrium.

Termination: Terminate the reaction by rapid filtration through the filter plate using a cell
harvester. This separates the bound radioligand from the unbound.

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining
unbound radioligand.

Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail,
and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis:
o Calculate specific binding = Total binding - Non-specific binding.
o Plot the percentage of specific binding against the log concentration of the test compound.

o Use non-linear regression (sigmoidal dose-response curve) to determine the I1Cso value
(the concentration of the test compound that inhibits 50% of the specific binding).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.
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Fig. 3: Experimental workflow for a competitive radioligand binding assay.
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Safety and Handling

1-(2,5-Difluorobenzyl)piperazine is classified as an irritant.[6] It is harmful if swallowed or
inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab
coat. Use in a well-ventilated area or fume hood.[6]

o Storage: Store in a tightly sealed container in a cool, dry place.

» Disposal: Dispose of in accordance with local, state, and federal regulations for chemical
waste.

Conclusion

1-(2,5-Difluorobenzyl)piperazine is a research chemical with potential for biological activity
based on its structural similarity to known CNS-active agents. While empirical data on its
pharmacology and pharmacokinetics is lacking, this guide provides a robust starting point for its
investigation. The provided protocols for synthesis and in vitro binding assays, along with
comparative data from related compounds, offer a clear path for researchers to characterize its
profile. Further studies are warranted to determine its specific molecular targets, functional
activity (e.g., agonist vs. antagonist), and its potential as a tool for probing neurological
pathways or as a scaffold for novel therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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